molecular formula C15H15NO4S B10972896 N-(2-acetylphenyl)-3-methoxybenzenesulfonamide

N-(2-acetylphenyl)-3-methoxybenzenesulfonamide

Cat. No.: B10972896
M. Wt: 305.4 g/mol
InChI Key: LKWNSBOYJUSNPX-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)-3-methoxybenzene-1-sulfonamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a methoxy group on another benzene ring, and a sulfonamide group linking these two aromatic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetylphenyl)-3-methoxybenzene-1-sulfonamide typically involves a multi-step process. One common method includes the acylation of 2-aminophenyl with acetic anhydride to form N-(2-acetylphenyl)amine. This intermediate is then subjected to sulfonation using 3-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetylphenyl)-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(2-carboxyphenyl)-3-methoxybenzene-1-sulfonamide.

    Reduction: Formation of N-(2-acetylphenyl)-3-aminobenzene-1-sulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase (COX) enzymes.

    Medicine: Explored for its anti-inflammatory and analgesic properties due to its ability to inhibit COX enzymes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This inhibition reduces the inflammatory response and provides analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Acetylphenyl)benzamide: Similar structure but lacks the methoxy and sulfonamide groups.

    N-(2-Acetylphenyl)-4-methoxybenzene-1-sulfonamide: Similar structure with a different position of the methoxy group.

    N-(2-Acetylphenyl)-3-chlorobenzene-1-sulfonamide: Similar structure with a chlorine substituent instead of a methoxy group.

Uniqueness

N-(2-Acetylphenyl)-3-methoxybenzene-1-sulfonamide is unique due to the presence of both the methoxy and sulfonamide groups, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C15H15NO4S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-acetylphenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C15H15NO4S/c1-11(17)14-8-3-4-9-15(14)16-21(18,19)13-7-5-6-12(10-13)20-2/h3-10,16H,1-2H3

InChI Key

LKWNSBOYJUSNPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

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